Off-target kinase inhibition by compounds like SP600125 can confound JNK pathway studies. AS601245 is a selective, ATP-competitive JNK inhibitor with an improved selectivity profile, ensuring reliable data.
AS601245 is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), targeting the three main human isoforms hJNK1 (IC50: 150 nM), hJNK2 (IC50: 220 nM), and hJNK3 (IC50: 70 nM). [1] Unlike many first-generation JNK inhibitors, it was developed to provide a cleaner selectivity profile against other kinase families. [REFS-1, REFS-2] The compound is cell-permeable, has demonstrated oral activity in animal models, and is known to cross the blood-brain barrier, making it suitable for both in vitro and in vivo investigations, particularly in neuroscience and inflammation research. [REFS-2, REFS-3]
While alternative JNK inhibitors like SP600125 are widely used, they are known to lack specificity and can inhibit other kinases, creating a significant risk of off-target effects that can confound experimental interpretation. [REFS-1, REFS-2] For example, SP600125 also potently inhibits kinases such as Aurora kinase A and FLT3. AS601245 was specifically designed for an improved selectivity profile, exhibiting 10- to 20-fold greater selectivity against kinases like c-src and CDK2, and over 50-fold selectivity against a wider panel. [3] This superior selectivity ensures that observed biological effects can be more confidently attributed to JNK inhibition, which is a critical factor for reproducibility and the accurate interpretation of pathway-specific functions.
While the common substitute SP600125 is more potent against JNK1 and JNK2, AS601245 displays the highest potency for JNK3 (IC50: 70 nM). [1] Specifically, AS601245 is approximately 2.1x more potent against JNK1 (150 nM) than SP600125 is against JNK3 (90 nM), and 3.1x more potent against JNK2 (220 nM), reversing the potency hierarchy seen with SP600125 (JNK1/2 IC50: 40 nM). [REFS-1, REFS-2]
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | JNK1: 150 nM, JNK2: 220 nM, JNK3: 70 nM |
| Comparator Or Baseline | SP600125: JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM |
| Quantified Difference | AS601245 is 1.3x more potent against JNK3 than SP600125; SP600125 is 3.75x-5.5x more potent against JNK1/2. |
| Conditions | In vitro cell-free enzymatic assays. |
This distinct isoform profile makes AS601245 a more suitable tool for studies focused on JNK3-dominant pathways, such as in neurodegeneration, compared to the JNK1/2-biased activity of SP600125.
AS601245 demonstrates a significantly cleaner kinase profile than the widely used alternative, SP600125. AS601245 is over 50- to 100-fold more selective for JNK isoforms over a broad range of other Ser/Thr and Tyr protein kinases. [1] In contrast, SP600125 is known to inhibit other kinases with IC50 values comparable to its JNK inhibition, including Aurora kinase A (IC50: 60 nM) and FLT3 (IC50: 90 nM), which can produce confounding off-target effects.
| Evidence Dimension | Kinase Selectivity (Fold-change over JNK IC50) |
| Target Compound Data | >50-100x selectivity over a broad kinase panel |
| Comparator Or Baseline | SP600125: Potent off-target inhibition of Aurora kinase A (60 nM), FLT3 (90 nM), and others. |
| Quantified Difference | Qualitatively superior; AS601245 lacks the potent, low-nanomolar off-target activities reported for SP600125. |
| Conditions | In vitro kinase panel screening. |
Procuring a more selective inhibitor like AS601245 directly enhances experimental validity by minimizing the risk that observed results are due to unintended inhibition of other signaling pathways.
AS601245 exhibits high solubility in anhydrous dimethyl sulfoxide (DMSO), reaching concentrations of 74 mg/mL (198.68 mM). This property is critical for laboratory workflows, allowing for the preparation of highly concentrated, stable stock solutions that can be serially diluted into aqueous buffers for cellular or enzymatic assays. This minimizes the final concentration of DMSO in experiments, reducing potential solvent-induced artifacts. The compound is noted to be insoluble in water and ethanol, making DMSO the required primary solvent.
| Evidence Dimension | Maximum Solubility in DMSO |
| Target Compound Data | 74 mg/mL (198.68 mM) |
| Comparator Or Baseline | Standard laboratory requirement for high-concentration stock solution |
| Quantified Difference | N/A |
| Conditions | Anhydrous DMSO at room temperature. |
This high solubility simplifies experimental setup, ensures compound integrity in stock, and enhances reproducibility by allowing for consistent and accurate dosing across multiple experiments.
AS601245 is orally active and has demonstrated efficacy in vivo. In a lipopolysaccharide (LPS)-induced inflammation model in mice, oral administration of AS601245 produced a dose-dependent decrease in TNF-α release, a key downstream marker of JNK activity. Furthermore, its ability to cross the blood-brain barrier and provide neuroprotection has been confirmed in multiple rodent models of cerebral ischemia, highlighting its utility for systemic administration in CNS-related studies. [1]
| Evidence Dimension | In Vivo Activity (Oral) |
| Target Compound Data | Effective at 0.3-10 mg/kg (p.o.) in reducing LPS-induced TNF-α in mice. |
| Comparator Or Baseline | Confirmation of suitability for oral administration in animal studies. |
| Quantified Difference | N/A |
| Conditions | Mouse model of LPS-induced inflammation; Gerbil model of global cerebral ischemia. |
For researchers planning preclinical animal studies, this evidence confirms that AS601245 can be administered orally and reaches systemic circulation to effectively modulate its target in relevant disease models.
Given its preferential potency for the neuronally-expressed JNK3 isoform and its proven ability to cross the blood-brain barrier and confer neuroprotection in vivo, AS601245 is a justified choice for studies on stroke, ischemia, and neurodegenerative diseases. [1]
When the research goal is to definitively link a cellular phenotype to JNK inhibition, the superior kinase selectivity of AS601245 over less specific inhibitors like SP600125 is critical. It minimizes the risk of confounding data from off-target signaling, making it the appropriate tool for precise mechanism-of-action studies. [2]
The demonstrated oral activity of AS601245 in suppressing key inflammatory markers like TNF-α makes it a reliable compound for preclinical animal models of inflammatory conditions such as sepsis or arthritis, where systemic target engagement via oral dosing is required.
In cancer models where signaling pathways are complex and interconnected, the clean selectivity profile of AS601245 allows for a more precise dissection of JNK's role without unintentionally affecting other cancer-relevant kinases like CDK2 or Raf, which can be inhibited by other compounds. [3]